1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile
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Overview
Description
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine moiety with a piperidine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile typically involves a multi-step process. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . The resulting intermediate is then reacted with a piperidine derivative and a phenyl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in a polar aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions typically result in the replacement of the chloro group with the nucleophile.
Scientific Research Applications
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine: Shares the imidazo[1,2-a]pyridine core but differs in the substituents attached to the nitrogen atom.
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Another derivative with a formyl group instead of the piperidine and phenyl groups.
Uniqueness
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and phenyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
1-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c21-17-6-7-19-23-12-18(25(19)13-17)14-24-10-8-20(15-22,9-11-24)16-4-2-1-3-5-16/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURKINSTOZOKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CN=C4N3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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